

Application Note: ^1H NMR Analysis of 2-amino-2-(4-bromophenyl)acetic acid

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Compound of Interest

Compound Name: 2-amino-2-(4-bromophenyl)acetic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(4-bromophenyl)acetic acid is a non-proteinogenic amino acid and a valuable building block in medicinal chemistry and drug development. Its structure, featuring a chiral center and a substituted aromatic ring, makes it a key component in the synthesis of various pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (^1H) NMR, is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol and analysis of the ^1H NMR spectrum of **2-amino-2-(4-bromophenyl)acetic acid**.

Predicted ^1H NMR Spectral Data

The following ^1H NMR spectral data is predicted based on the analysis of structurally similar compounds and established chemical shift principles. The exact chemical shifts and coupling constants can vary based on solvent, concentration, and pH.

The expected ^1H NMR spectrum of **2-amino-2-(4-bromophenyl)acetic acid** in a suitable deuterated solvent, such as DMSO- d_6 , would exhibit distinct signals corresponding to the aromatic protons, the alpha-proton, and the exchangeable protons of the amino and carboxylic acid groups.

Table 1: Predicted ¹H NMR Data for **2-amino-2-(4-bromophenyl)acetic acid** in DMSO-d₆

Signal	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Ar-H	~ 7.6	Doublet	2H	Protons ortho to the bromine atom
Ar-H	~ 7.4	Doublet	2H	Protons meta to the bromine atom
α-CH	~ 4.5 - 5.0	Singlet	1H	Alpha-proton
-NH ₂	Broad	Broad Singlet	2H	Amino group protons (exchangeable)
-COOH	Very Broad	Broad Singlet	1H	Carboxylic acid proton (exchangeable)

Spectral Interpretation:

- Aromatic Region:** The para-substituted benzene ring is expected to show a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing bromine atom are anticipated to be deshielded and appear at a lower field (~7.6 ppm) compared to the protons meta to the bromine (~7.4 ppm).
- Alpha-Proton:** The proton attached to the chiral carbon (α-CH) is expected to resonate as a singlet in the range of 4.5-5.0 ppm. Its chemical shift is influenced by the adjacent amino, carboxylic acid, and aromatic groups.
- Exchangeable Protons:** The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and their chemical shifts are highly dependent on the solvent, temperature, and pH. They typically appear as broad singlets and their integration values

may not be precise. These signals can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.

Experimental Protocol

This section details the procedure for acquiring a high-quality ¹H NMR spectrum of **2-amino-2-(4-bromophenyl)acetic acid**.

Materials:

- **2-amino-2-(4-bromophenyl)acetic acid**
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tube (5 mm)
- Pipettes and vials
- Vortex mixer

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **2-amino-2-(4-bromophenyl)acetic acid** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
- Gently vortex the vial to ensure complete dissolution of the sample.
- Using a pipette, transfer the solution into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Instrument Parameters (for a 400 MHz NMR Spectrometer):

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans, depending on the sample concentration.

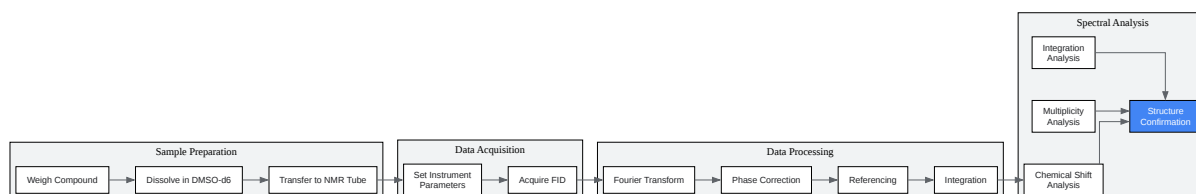
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): 16 ppm (centered around 6 ppm).
- Temperature: 298 K (25 °C).

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d6 to 2.50 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities and coupling constants (where applicable) to confirm the structure.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural analysis.



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Caption: Experimental workflow for 1H NMR analysis.

Conclusion

¹H NMR spectroscopy is a powerful and indispensable tool for the structural verification and purity assessment of **2-amino-2-(4-bromophenyl)acetic acid**. The predicted spectrum, along with the detailed experimental protocol provided in this application note, serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this important chemical entity. Following the outlined procedures will enable the acquisition of high-quality NMR data, facilitating confident structural assignment and quality control.

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